molecular formula C27H26ClN3O5 B12495531 Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12495531
M. Wt: 508.0 g/mol
InChI Key: WRKJUKDWZWMYAR-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with a molecular formula of C28H26ClN3O5. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorophenoxyacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-amino-4-hydroxybenzoic acid to form the desired amide linkage. The final step involves the reaction of this intermediate with 4-(phenylcarbonyl)piperazine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its specific structural features, such as the presence of both a piperazine ring and a phenylcarbonyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C27H26ClN3O5

Molecular Weight

508.0 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(2-chlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C27H26ClN3O5/c1-35-27(34)20-11-12-23(22(17-20)29-25(32)18-36-24-10-6-5-9-21(24)28)30-13-15-31(16-14-30)26(33)19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3,(H,29,32)

InChI Key

WRKJUKDWZWMYAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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